molecular formula C17H15Cl2N3O3 B11552315 2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

Cat. No.: B11552315
M. Wt: 380.2 g/mol
InChI Key: JAQITVNMSJFYIW-KEBDBYFISA-N
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Description

1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

The synthesis of 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is typically carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often involve heating the mixture to facilitate the formation of the Schiff base hydrazone.

Chemical Reactions Analysis

1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrazine and aldehyde or ketone.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE involves its interaction with molecular targets such as enzymes. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The specific pathways involved depend on the enzyme and the biological system being studied .

Comparison with Similar Compounds

1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE can be compared with other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE lies in its specific substituents, which can influence its interactions with molecular targets and its overall properties .

Properties

Molecular Formula

C17H15Cl2N3O3

Molecular Weight

380.2 g/mol

IUPAC Name

N'-[(E)-(3,4-dichlorophenyl)methylideneamino]-N-(2-ethoxyphenyl)oxamide

InChI

InChI=1S/C17H15Cl2N3O3/c1-2-25-15-6-4-3-5-14(15)21-16(23)17(24)22-20-10-11-7-8-12(18)13(19)9-11/h3-10H,2H2,1H3,(H,21,23)(H,22,24)/b20-10+

InChI Key

JAQITVNMSJFYIW-KEBDBYFISA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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